molecular formula C12H14F2N2 B14461112 1,1'-Dimethyl-4,4'-bipyridin-1-ium difluoride CAS No. 67291-29-6

1,1'-Dimethyl-4,4'-bipyridin-1-ium difluoride

Cat. No.: B14461112
CAS No.: 67291-29-6
M. Wt: 224.25 g/mol
InChI Key: KEFBFCHEDQOPGP-UHFFFAOYSA-L
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Description

1,1’-Dimethyl-4,4’-bipyridin-1-ium difluoride is a chemical compound known for its unique structure and properties. It is a derivative of bipyridine, where the nitrogen atoms in the pyridine rings are methylated, and the compound is further complexed with fluoride ions. This compound is of interest due to its applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Dimethyl-4,4’-bipyridin-1-ium difluoride typically involves the methylation of 4,4’-bipyridine followed by the introduction of fluoride ions. One common method involves the reaction of 4,4’-bipyridine with methyl iodide in the presence of a base such as potassium carbonate to form 1,1’-dimethyl-4,4’-bipyridinium iodide. This intermediate is then treated with a fluoride source, such as potassium fluoride, to replace the iodide ions with fluoride ions.

Industrial Production Methods

In an industrial setting, the production of 1,1’-Dimethyl-4,4’-bipyridin-1-ium difluoride can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-Dimethyl-4,4’-bipyridin-1-ium difluoride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox chemistry.

    Reduction: It can be reduced to form radical cations, which have applications in electrochemistry.

    Substitution: The fluoride ions can be substituted with other anions, such as chloride or bromide, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halide exchange reactions can be carried out using halide salts like sodium chloride or sodium bromide.

Major Products

    Oxidation: Oxidized forms of the compound with different oxidation states.

    Reduction: Radical cations and other reduced species.

    Substitution: Halide-substituted derivatives of the compound.

Scientific Research Applications

1,1’-Dimethyl-4,4’-bipyridin-1-ium difluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a redox-active compound in electrochemical studies.

    Biology: The compound has been studied for its potential use in biological imaging and as a probe for studying cellular processes.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of certain cancers.

    Industry: It is used in the development of advanced materials, such as conductive polymers and molecular electronics.

Mechanism of Action

The mechanism of action of 1,1’-Dimethyl-4,4’-bipyridin-1-ium difluoride involves its interaction with molecular targets and pathways in various systems. In electrochemical applications, the compound undergoes redox reactions, where it can accept and donate electrons. This property is exploited in the design of redox-active materials and devices. In biological systems, the compound can interact with cellular components, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Dimethyl-4,4’-bipyridinium dichloride: Similar structure but with chloride ions instead of fluoride.

    1,1’-Dimethyl-4,4’-bipyridinium dibromide: Similar structure but with bromide ions instead of fluoride.

    4,4’-Bipyridine: The parent compound without methylation or complexation with fluoride ions.

Uniqueness

1,1’-Dimethyl-4,4’-bipyridin-1-ium difluoride is unique due to the presence of fluoride ions, which impart distinct chemical and physical properties. The fluoride ions can influence the compound’s reactivity, stability, and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

67291-29-6

Molecular Formula

C12H14F2N2

Molecular Weight

224.25 g/mol

IUPAC Name

1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;difluoride

InChI

InChI=1S/C12H14N2.2FH/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;;/h3-10H,1-2H3;2*1H/q+2;;/p-2

InChI Key

KEFBFCHEDQOPGP-UHFFFAOYSA-L

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[F-].[F-]

Origin of Product

United States

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